molecular formula C10H6ClNO2 B1613637 2-(4-Chlorobenzoyl)oxazole CAS No. 898759-77-8

2-(4-Chlorobenzoyl)oxazole

Cat. No.: B1613637
CAS No.: 898759-77-8
M. Wt: 207.61 g/mol
InChI Key: ARNJPEUSZIHOQW-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)oxazole is a chemical compound with the CAS Number: 898759-77-8. It has a molecular weight of 207.62 and its IUPAC name is (4-chlorophenyl)(1,3-oxazol-2-yl)methanone . It is a light yellow solid .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest for researchers. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H .


Chemical Reactions Analysis

Oxazole rings showing nucleophilic substitution reaction are rare and occur due to the presence of functional group. The substitution of halogens on the oxazole ring is from C-2≫C-4 > C-5 .


Physical and Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 207.62 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .

Scientific Research Applications

Catalysis and Synthesis

  • Luo et al. (2012) discussed the use of bidentate ligands to temper the reactivities of postulated α-oxo gold carbenes towards the efficient synthesis of 2,4-disubstituted oxazoles via a gold-catalyzed oxidation strategy, indicating the potential of oxazole derivatives in facilitating novel catalytic processes (Luo et al., 2012).

Drug Discovery and Medicinal Chemistry

  • The role of click chemistry in drug discovery, highlighting the utility of oxazole derivatives in the development of new therapeutic agents, was emphasized by Kolb and Sharpless (2003). They noted the bio-compatibility and the diverse biological activities facilitated by these compounds (Kolb & Sharpless, 2003).
  • Chiacchio et al. (2020) reviewed oxazole-based compounds as anticancer agents, demonstrating their significant potential in anticancer research due to the ability of oxazoles to interact with various enzymes and receptors (Chiacchio et al., 2020).

Corrosion Inhibition

  • The study by Moretti, Guidi, and Fabris (2013) demonstrated the use of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole as a corrosion inhibitor of mild steel, showcasing the application of oxazole derivatives in protecting metal surfaces from corrosion (Moretti et al., 2013).

Electro-Optical and Charge Transport Properties

  • Irfan et al. (2018) investigated the structural, electro-optical, charge transport, and nonlinear optical properties of an oxazole derivative, highlighting its potential use in organic electronics and photonics (Irfan et al., 2018).

Safety and Hazards

The safety data sheet for 2-(4-Chlorobenzoyl)oxazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it under inert gas and protect it from moisture .

Future Directions

Oxazole-based molecules are becoming a significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The important information presented in the manuscripts will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Properties

IUPAC Name

(4-chlorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNJPEUSZIHOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642077
Record name (4-Chlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-77-8
Record name (4-Chlorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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